propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-(2-ETHYLBUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound belonging to the thiophene derivatives family. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ISOPROPYL 2-(2-ETHYLBUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 2-(2-ETHYLBUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
ISOPROPYL 2-(2-ETHYLBUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-(2-ETHYLBUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-Aminothiophene derivatives
Uniqueness: ISOPROPYL 2-(2-ETHYLBUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H29NO3S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
propan-2-yl 2-(2-ethylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H29NO3S/c1-5-13(6-2)17(21)20-18-16(19(22)23-12(3)4)14-10-8-7-9-11-15(14)24-18/h12-13H,5-11H2,1-4H3,(H,20,21) |
InChI Key |
DTJWRFRUOBDPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)OC(C)C |
Origin of Product |
United States |
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